Superior Leaving Group Ability vs. Halides: Relative Rate Comparison in SN2 Reactions
The tosylate (-OTs) leaving group in this compound exhibits a relative SN2 reactivity rate of approximately 60,000 compared to chloride (krel = 1), which is 600× higher than bromide and 6× higher than iodide [1]. This quantitative advantage ensures that 1,1,1-trifluoropropan-2-yl tosylate will undergo nucleophilic displacement far more readily than its corresponding halide derivatives (e.g., 1,1,1-trifluoro-2-iodopropane or 1,1,1-trifluoro-2-bromopropane).
| Evidence Dimension | Relative SN2 reactivity (leaving group ability) |
|---|---|
| Target Compound Data | krel = 3.7 × 10⁴ to 6 × 10⁴ for -OTs |
| Comparator Or Baseline | Chloride (krel = 1), Bromide (krel = 10,000), Iodide (krel = 30,000) |
| Quantified Difference | Tosylate is 60,000× more reactive than chloride; 6× more reactive than iodide |
| Conditions | General SN2 nucleophilic substitution context |
Why This Matters
For synthetic chemists requiring efficient displacement under mild conditions, the tosylate form of 1,1,1-trifluoropropan-2-ol provides a guaranteed kinetic advantage over using the corresponding alkyl halide, reducing reaction times and improving yields.
- [1] Lecture Summary 29 November 3, 2006 - Cook Group, Chapter 11: Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Leaving Group Relative Rate Table. View Source
